1-Acetyl-4-methylpiperazine hydrochloride
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Overview
Description
1-Acetyl-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C7H14N2O•HCl. It is a white crystalline solid or crystalline powder that is highly soluble in water and many organic solvents such as chloroform and ethanol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
1-Acetyl-4-methylpiperazine hydrochloride is a structural analog of acetylcholine . It primarily targets the nicotinic acetylcholine receptors (nAChR), which are ligand-gated ion channels in the nervous system . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
As an agonist of the nAChR, this compound binds to these receptors, mimicking the action of acetylcholine . This binding triggers the opening of the ion channel, allowing the flow of ions across the cell membrane. This ion movement generates an electrical signal that can trigger various cellular responses.
Preparation Methods
1-Acetyl-4-methylpiperazine hydrochloride can be synthesized through several methods:
Reaction with Acetyl Chloride: One common method involves the reaction of piperazine with acetyl chloride, followed by esterification with hydrochloric acid to obtain the hydrochloride salt.
Reaction with Acetic Acid: Another method involves the reaction of piperazine with acetic acid to form the acetate salt, which is then treated with hydrochloric acid to yield the hydrochloride salt.
Chemical Reactions Analysis
1-Acetyl-4-methylpiperazine hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acetyl chloride, acetic acid, hydrochloric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
1-Acetyl-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Acetyl-4-methylpiperazine hydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTVMZTUPOGGGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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